
BENZ(a)ANTHRACENE-12-CARBOXALDEHYDE, 7-METHYL-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benz(a)anthracene-12-carboxaldehyde, 7-methyl- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of benz(a)anthracene, which is a polycyclic aromatic hydrocarbon (PAH) that is widely distributed in the environment as a result of human activities such as combustion of fossil fuels and tobacco smoking. The synthesis of benz(a)anthracene-12-carboxaldehyde, 7-methyl- has been achieved using various methods, and its mechanism of action and physiological effects have been extensively studied.
作用機序
The mechanism of action of benz(a)anthracene-12-carboxaldehyde, 7-methyl- involves the formation of reactive intermediates such as epoxides and diol epoxides, which can bind to DNA and cause mutations. This compound has been shown to induce DNA damage by forming adducts with guanine and adenine bases in DNA. These adducts can lead to mutations and chromosomal aberrations, which can contribute to the development of cancer.
Biochemical and Physiological Effects
Benz(a)anthracene-12-carboxaldehyde, 7-methyl- has been shown to have various biochemical and physiological effects. This compound has been shown to induce oxidative stress and inflammation, which can contribute to the development of cancer and other diseases. Benz(a)anthracene-12-carboxaldehyde, 7-methyl- has also been shown to affect the expression of genes involved in cell cycle regulation, apoptosis, and DNA repair, which can contribute to the development of cancer.
実験室実験の利点と制限
Benz(a)anthracene-12-carboxaldehyde, 7-methyl- has several advantages for lab experiments. This compound is readily available and can be synthesized using various methods. Benz(a)anthracene-12-carboxaldehyde, 7-methyl- is also relatively stable and can be stored for extended periods without significant degradation. However, there are also limitations to the use of this compound in lab experiments. Benz(a)anthracene-12-carboxaldehyde, 7-methyl- is highly toxic and can pose a significant risk to researchers. This compound is also highly reactive and can form reactive intermediates that can react with other compounds in the lab, leading to false results.
将来の方向性
There are several future directions for the study of benz(a)anthracene-12-carboxaldehyde, 7-methyl-. One of the most significant directions is the development of strategies for the prevention and treatment of cancer. Benz(a)anthracene-12-carboxaldehyde, 7-methyl- has been shown to play a significant role in the development of cancer, and understanding its mechanism of action and physiological effects can lead to the development of new therapies for cancer. Another future direction is the study of the environmental and occupational exposure to benz(a)anthracene-12-carboxaldehyde, 7-methyl-. This compound is widely distributed in the environment and is present in various occupational settings, and understanding its effects on human health can lead to the development of strategies for the prevention of exposure and the protection of workers. Finally, the study of the toxicology of benz(a)anthracene-12-carboxaldehyde, 7-methyl- can lead to the development of new methods for the assessment of the toxicity of BENZ(a)ANTHRACENE-12-CARBOXALDEHYDE, 7-METHYL-s and other environmental pollutants.
合成法
The synthesis of benz(a)anthracene-12-carboxaldehyde, 7-methyl- has been achieved using various methods. One of the most common methods involves the oxidation of 7-methylbenz(a)anthracene using potassium permanganate in the presence of acetic acid. This method yields benz(a)anthracene-12-carboxylic acid, which is then converted to benz(a)anthracene-12-carboxaldehyde, 7-methyl- using a reducing agent such as sodium borohydride. Another method involves the reaction of 7-methylbenz(a)anthracene with a mixture of chromic acid and acetic anhydride, which yields benz(a)anthracene-12-carboxylic acid anhydride. This compound is then hydrolyzed to yield benz(a)anthracene-12-carboxaldehyde, 7-methyl-.
科学的研究の応用
Benz(a)anthracene-12-carboxaldehyde, 7-methyl- has been used in various scientific research applications. One of the most significant applications of this compound is in the field of cancer research. Benz(a)anthracene-12-carboxaldehyde, 7-methyl- has been shown to induce DNA damage and cause mutations in cells, which can lead to the development of cancer. This compound has been used to study the mechanism of action of BENZ(a)ANTHRACENE-12-CARBOXALDEHYDE, 7-METHYL-s in the development of cancer, and to develop strategies for the prevention and treatment of cancer.
特性
CAS番号 |
17513-40-5 |
|---|---|
製品名 |
BENZ(a)ANTHRACENE-12-CARBOXALDEHYDE, 7-METHYL- |
分子式 |
C20H14O |
分子量 |
270.3 g/mol |
IUPAC名 |
7-methylbenzo[a]anthracene-12-carbaldehyde |
InChI |
InChI=1S/C20H14O/c1-13-15-7-4-5-9-18(15)19(12-21)20-16(13)11-10-14-6-2-3-8-17(14)20/h2-12H,1H3 |
InChIキー |
FPNFYDYIOKGCPS-UHFFFAOYSA-N |
SMILES |
CC1=C2C=CC3=CC=CC=C3C2=C(C4=CC=CC=C14)C=O |
正規SMILES |
CC1=C2C=CC3=CC=CC=C3C2=C(C4=CC=CC=C14)C=O |
その他のCAS番号 |
17513-40-5 |
同義語 |
7-Methylbenz[a]anthracene-12-carbaldehyde |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





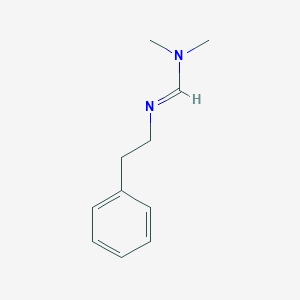
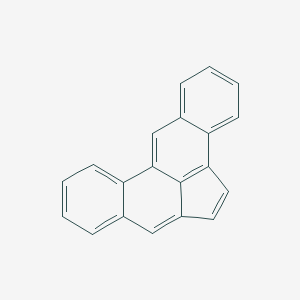
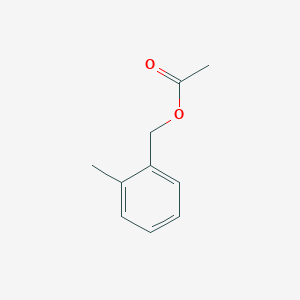
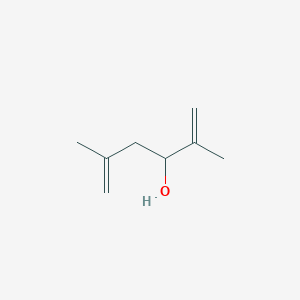

![Benzenesulfonic acid, 5-amino-2-[(4-aminophenyl)amino]-](/img/structure/B94665.png)
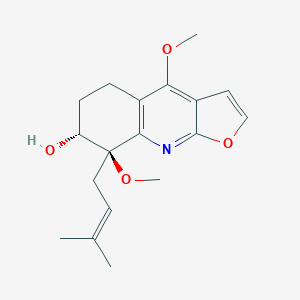
![1-Oxaspiro[2.3]hexane](/img/structure/B94672.png)
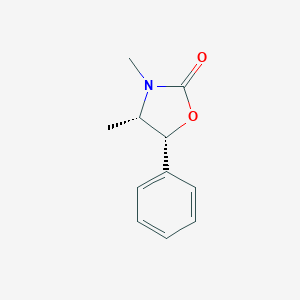
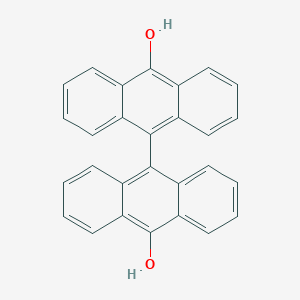
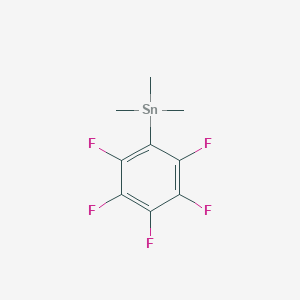
![3,9-Diphenoxy-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane](/img/structure/B94681.png)